1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a pyrrolidine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of a pyrrolidine derivative with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is often referred to as a “click” reaction due to its efficiency and reliability. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA), and a base such as sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole
- 1-(pyridin-2-yl)ethan-1-one
- 1-(pyrrolidin-2-ylmethyl)-1H-azoles
Uniqueness
1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to its combination of a pyrrolidine ring and a triazole ring, which imparts distinct chemical and biological properties. The triazole ring provides stability and resistance to metabolic degradation, while the pyrrolidine ring enhances the compound’s binding affinity and selectivity .
Biological Activity
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a synthetic organic compound notable for its unique structural features, which include a triazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor effects.
Chemical Structure and Properties
The molecular formula of this compound is C8H15N5, with a molecular weight of approximately 181.24 g/mol. The compound features a triazole ring fused with a pyrrolidine group, which contributes to its biological activity and versatility in chemical synthesis .
Property | Value |
---|---|
Molecular Formula | C₈H₁₅N₅ |
Molecular Weight | 181.24 g/mol |
CAS Number | 1520327-36-9 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antibacterial and antifungal activities against various pathogens. The electron-rich nature of the triazole ring facilitates binding to biological targets, enhancing its efficacy against microbial infections .
Antitumor Activity
In vitro studies have demonstrated that this compound may exhibit antitumor properties. For example, compounds bearing similar structural motifs have been evaluated against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). These studies utilized the MTT assay to assess cell viability, revealing that certain derivatives can significantly inhibit cell growth at specific concentrations .
The biological activity of this compound may be attributed to its ability to interfere with key cellular pathways. Molecular modeling studies suggest that triazole derivatives can influence pathways such as the mitogen-activated protein kinase (MAPK) pathway by inhibiting critical kinases like BRAF and MEK . This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis.
Study on Antimicrobial Efficacy
A comparative study involving several triazole derivatives demonstrated that those with a pyrrolidine substituent exhibited enhanced antimicrobial activity compared to their non-pyrrolidine counterparts. The study highlighted the importance of structural modifications in optimizing biological activity .
Study on Antitumor Effects
In another study focusing on antitumor agents, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that specific substitutions on the triazole ring could significantly increase cytotoxicity, suggesting a pathway for developing more effective anticancer drugs .
Properties
Molecular Formula |
C8H15N5 |
---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C8H15N5/c9-8-7-13(11-10-8)6-5-12-3-1-2-4-12/h7H,1-6,9H2 |
InChI Key |
QKDAMBCRJNNNDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C=C(N=N2)N |
Origin of Product |
United States |
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